molecular formula C8H10N2O2 B1297640 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid CAS No. 512809-73-3

3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1297640
CAS No.: 512809-73-3
M. Wt: 166.18 g/mol
InChI Key: CBOKTROFJZJRKQ-UHFFFAOYSA-N
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Description

3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid (IUPAC name: (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid) is a heterocyclic carboxylic acid derivative characterized by a pyrazole ring substituted with methyl groups at positions 1 and 5, conjugated to a propenoic acid chain. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol and a purity of 95% (CAS data) .

Properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKTROFJZJRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344473
Record name 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-73-3
Record name 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the two methyl groups at positions 1 and 5.

    Introduction of the Propenoic Acid Moiety: The final step involves the reaction of the methylated pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the propenoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid depends on its specific application:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications/Notes
This compound C₇H₇NO₂ 137.14 Carboxylic acid, pyrazole 1,5-dimethylpyrazole Pharmaceutical intermediate
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide C₂₇H₂₄N₄O₄ (calc.) ~492.5 Amide, pyrazolone, isoindole dione 2-phenyl, isoindole dione, branched alkyl Synthetic target for drug discovery
Ramifenazone (Isopyrin) C₁₄H₁₇N₃O 243.31 Pyrazolone, amino 1,5-dimethyl, 2-phenyl, isopropylamino Anti-inflammatory agent (Tomanol ingredient)
(2E)-3-(1H-Pyrrol-3-yl)prop-2-enoic acid C₇H₇NO₂ 137.14 Carboxylic acid, pyrrole None specified Research compound

Key Differences and Implications

Functional Group Diversity
  • Carboxylic Acid vs. Amide : The target compound’s carboxylic acid group enhances solubility in polar solvents and enables salt formation, unlike the amide derivative (), which is less acidic and more lipophilic. This difference impacts bioavailability and pharmacokinetics in drug design .
  • Pyrazole vs. Pyrazolone: Ramifenazone () features a pyrazolone ring (a pyrazole with a ketone group), which is electron-deficient compared to the parent pyrazole. This alters reactivity, making ramifenazone suitable for nucleophilic substitution reactions, unlike the target compound’s conjugated enoic acid system .
Substituent Effects
  • In contrast, the target compound’s simpler structure may favor metabolic stability .
  • Pyrrole vs. Pyrazole : The pyrrole analog () lacks one nitrogen atom in its heterocyclic ring, reducing electron-withdrawing effects and altering resonance stabilization. This could decrease acidity compared to the pyrazole-based target compound .

Biological Activity

3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a prop-2-enoic acid moiety. This configuration is crucial for its biological activity, allowing it to interact with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve the modulation of specific signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth,
AnticancerReduced cell viability in cancer cell lines,
Anti-inflammatoryPotential to modulate inflammatory pathways

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. The compound may:

  • Inhibit Enzyme Activity : It can target enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Modulate Signaling Pathways : The compound is believed to influence signaling cascades that regulate cell proliferation and apoptosis, contributing to its anticancer properties .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study assessed the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting strong antimicrobial potential.
  • Cancer Cell Line Experiment : In vitro experiments demonstrated that treatment with the compound led to decreased viability in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

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